molecular formula C17H23NO5 B2975495 (2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 1245141-31-4

(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No. B2975495
M. Wt: 321.373
InChI Key: LHCGMTPKPBFNMM-AWEZNQCLSA-N
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Description

(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of propanoic acids and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.



Synthesis Analysis

The synthesis of Compound X involves several steps, starting from readily available precursors. Researchers have reported successful syntheses using both traditional and modern methodologies. Notably, the stereochemistry at the 2-position plays a crucial role in determining its biological activity. Further optimization of synthetic routes is ongoing to improve yield and purity.



Molecular Structure Analysis

Compound X features a chiral center at the 2-position , resulting in two enantiomers: (2S)-Compound X and (2R)-Compound X . The molecular formula is C~15~H~19~NO~5~ , and its three-dimensional structure reveals a phenyl group , an amino acid moiety , and a propenoic acid side chain . The ether linkage at the 4-position contributes to its lipophilicity.



Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis , esterification , and amide formation . Researchers have explored its reactivity with other functional groups, leading to the synthesis of derivatives with modified properties. Notably, the propenoic acid group can participate in Michael additions and acylation reactions .



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : Stable under ambient conditions, but sensitive to strong acids and bases.

  • Color : Crystalline Compound X appears as a white to off-white solid .


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers recommend handling Compound X with caution.

  • Environmental Impact : Disposal should follow local regulations due to its synthetic origin.

  • Health Precautions : Avoid inhalation, ingestion, or skin contact. Use appropriate protective gear.


Future Directions

Researchers are actively exploring the following areas:



  • Biological Activity : Investigate Compound X’s potential as an anti-inflammatory agent , anticancer drug , or antibacterial compound .

  • Derivatives : Synthesize and evaluate derivatives with improved properties.

  • Formulation : Develop suitable formulations for clinical use.


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properties

IUPAC Name

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-10-22-16(21)18-14(15(19)20)11-12-6-8-13(9-7-12)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCGMTPKPBFNMM-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[4-(Tert-butoxy)phenyl]-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid

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